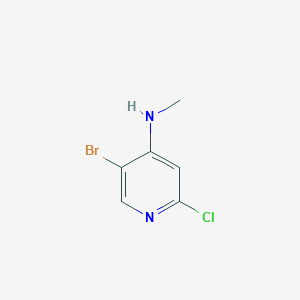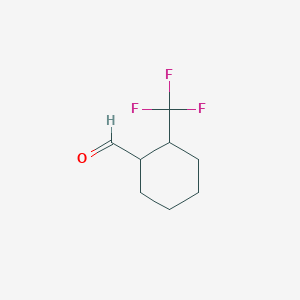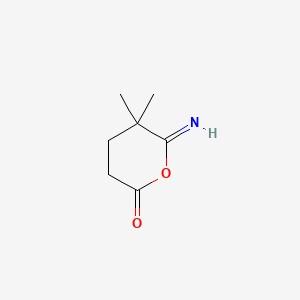
N~2~-(Trifluoroacetyl)asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(Trifluoroacetyl)asparagine is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The trifluoroacetyl group is introduced to the asparagine molecule, resulting in a compound with unique chemical properties. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Trifluoroacetyl)asparagine typically involves the reaction of asparagine with trifluoroacetic anhydride. The reaction is carried out in an aqueous medium under alkaline conditions to facilitate the introduction of the trifluoroacetyl group. The process can be summarized as follows:
Reactants: Asparagine and trifluoroacetic anhydride.
Conditions: Aqueous medium, alkaline pH.
Procedure: The reactants are mixed and allowed to react, resulting in the formation of N2-(Trifluoroacetyl)asparagine.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions helps achieve efficient production. The industrial method involves:
Reactors: Continuous flow reactors.
Control: Precise control of pH, temperature, and reactant concentrations.
Purification: Techniques such as crystallization and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(Trifluoroacetyl)asparagine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to release asparagine and trifluoroacetic acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions facilitate hydrolysis.
Oxidation/Reduction: Specific oxidizing or reducing agents are required, depending on the desired reaction.
Major Products Formed
Substitution: Various substituted derivatives of asparagine.
Hydrolysis: Asparagine and trifluoroacetic acid.
Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~2~-(Trifluoroacetyl)asparagine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein modification and stability.
Medicine: Investigated for potential therapeutic applications, including cancer treatment.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of N2-(Trifluoroacetyl)asparagine involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to interact with enzymes and proteins, affecting their function. Key pathways include:
Protein Modification: The compound can modify proteins, altering their activity and stability.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Signal Transduction: Involved in cellular signaling pathways, influencing cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
N~2~-(Trifluoroacetyl)asparagine is unique due to the presence of the trifluoroacetyl group. Similar compounds include:
N~2~-(Trifluoroacetyl)lysine: Another trifluoroacetylated amino acid with different biological properties
Eigenschaften
CAS-Nummer |
35146-48-6 |
|---|---|
Molekularformel |
C6H7F3N2O4 |
Molekulargewicht |
228.13 g/mol |
IUPAC-Name |
4-amino-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H7F3N2O4/c7-6(8,9)5(15)11-2(4(13)14)1-3(10)12/h2H,1H2,(H2,10,12)(H,11,15)(H,13,14) |
InChI-Schlüssel |
BJMXKMSTCRAHAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)NC(=O)C(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[d]isoxazol-6-yl)propan-2-amine](/img/structure/B15303329.png)
![Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B15303333.png)

![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)




![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)


![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)

![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
